N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride

Description

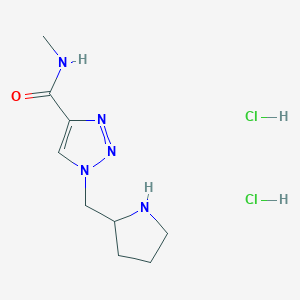

N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide dihydrochloride (CAS: 1707367-52-9) is a triazole-based small molecule with a molecular formula of C₉H₁₅N₅O·2HCl and a molecular weight of 245.71 g/mol . The compound features a triazole ring substituted at the 1-position with a pyrrolidin-2-ylmethyl group and a carboxamide moiety at the 4-position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O.2ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;;/h6-7,11H,2-5H2,1H3,(H,10,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYACBFPTNTUVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride typically involves multiple steps, starting with the formation of the triazole ring One common method is the reaction of an appropriate hydrazine derivative with a nitrile under acidic conditions to form the triazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its triazole ring is particularly useful in the design of enzyme inhibitors.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways, signaling pathways, or other biological processes. Its precise mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s uniqueness lies in its 1,2,3-triazole core , pyrrolidine side chain , and carboxamide group . Below is a comparison with structurally related compounds from the evidence:

Table 1: Structural and Molecular Comparison

Key Observations :

- Triazole vs. Pyrazole/Thiazole Cores: The 1,2,3-triazole core in the target compound offers distinct electronic and hydrogen-bonding properties compared to pyrazole (e.g., compound 3a ) or thiazole (e.g., ) cores.

- Pyrrolidine vs. Aryl Substituents : The pyrrolidin-2-ylmethyl group introduces conformational flexibility and basicity, contrasting with rigid aryl groups in compounds like 3a or phenyl-substituted triazoles .

- Salt Forms : The dihydrochloride form improves solubility compared to neutral analogs (e.g., 3a ), which may require organic solvents for dissolution.

Key Observations :

Physicochemical and Spectral Properties

While spectral data for the target compound are absent in the evidence, comparisons can be inferred from analogs:

- NMR Shifts : Pyrazole carboxamides (e.g., 3a ) show aromatic proton shifts at δ 7.4–8.1 ppm and methyl groups at δ 2.6–2.7 ppm . The target compound’s triazole protons may resonate similarly, but the pyrrolidine protons (δ 1.5–3.5 ppm) would dominate .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) at m/z 245.71 aligns with triazole-carboxamide frameworks, distinct from pyrazole derivatives (e.g., m/z 403.1 for 3a ).

Limitations and Caveats

- Data Gaps : Direct pharmacological or toxicity data for the target compound are unavailable in the evidence, necessitating extrapolation from structural analogs.

- Structural Similarity vs. Functional Similarity: As noted in , compounds with analogous structures may exhibit divergent biological activities due to subtle differences in stereochemistry or substituent effects .

Biological Activity

N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride is a compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features, including a triazole ring and a pyrrolidinylmethyl group, contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

CAS Number : 1707367-52-9

The biological activity of N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring is known for its role in enzyme inhibition, while the carboxamide group enhances binding affinity through hydrogen bonding. This compound may modulate metabolic and signaling pathways, making it a candidate for various therapeutic applications .

Enzyme Inhibition Studies

Research has indicated that compounds containing triazole moieties often exhibit significant enzyme inhibition properties. For instance, N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole derivatives have been explored for their potential as enzyme inhibitors in cancer therapy .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 0.5 |

| Carbonic Anhydrase | Non-competitive | 0.8 |

| Aldose Reductase | Mixed | 1.2 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

- Anti-inflammatory Properties : Research has shown that N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole can inhibit pro-inflammatory cytokines in vitro, demonstrating its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide dihydrochloride, and how are intermediates characterized?

- Methodology : Synthesis typically involves a multi-step process:

Cyclization : Formation of the pyrrolidine ring via cyclization of γ-aminobutyric acid derivatives under acidic conditions .

Alkylation : Introduction of the triazole-carboxamide moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Methylation : N-methylation of the triazole nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Salt Formation : Conversion to the dihydrochloride salt via HCl gas bubbling in anhydrous ethanol .

- Characterization : Intermediates are validated using NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf life .

Q. What in vitro assays are used for preliminary biological screening?

- Approach :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ assay for kinase activity) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells at 1–100 μM concentrations .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidine N-methylation) impact target affinity and metabolic stability?

- SAR Analysis :

- Methylation Effects : Compare the dihydrochloride salt with its non-methylated analog. Methylation at the pyrrolidine nitrogen enhances lipophilicity (logP +0.3) and plasma stability (t₁/₂ increased from 2.1 to 4.8 h in rat liver microsomes) .

- Triazole vs. Thiazole : Replacing triazole with thiazole (as in ) reduces CNS penetration due to increased polarity (clogP −1.2 vs. −0.5) .

- Tools : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes to targets like σ receptors .

Q. What strategies are employed to resolve enantiomeric impurities during synthesis?

- Chiral Resolution :

- Use (R)- or (S)-BINAP ligands in asymmetric catalysis to control stereochemistry during pyrrolidine ring formation .

- Chiral HPLC (e.g., Chiralpak® AD-H column) with heptane/ethanol mobile phase to separate enantiomers (>99% ee) .

- Analytical Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configuration .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

- Case Study : If in vitro IC₅₀ for enzyme inhibition is 50 nM but in vivo efficacy is poor:

PK/PD Modeling : Assess bioavailability (e.g., low F% due to first-pass metabolism) .

Metabolite Identification : LC-MS/MS to detect inactive metabolites (e.g., oxidative deamination of the pyrrolidine ring) .

Formulation Optimization : Use lipid nanoparticles to enhance brain penetration if targeting CNS receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.